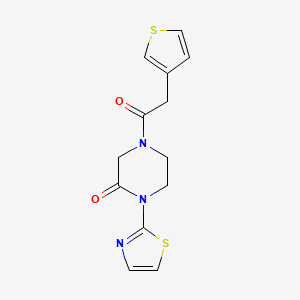

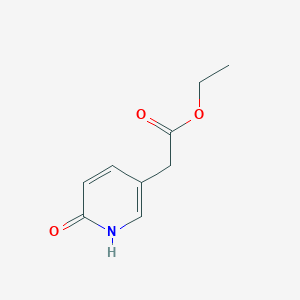

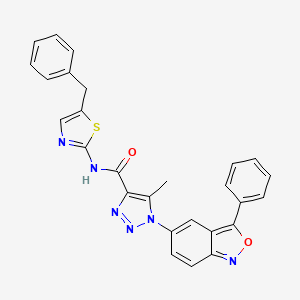

1-benzhydryl-3-(1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzhydryl-3-(1H-indol-3-yl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is also known as BU-1 or BU-3 and belongs to the class of indole-based ureas. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties.

科学的研究の応用

Synthetic Methodologies and Chemical Reactivity

- A study by Muccioli et al. (2003) revealed a novel approach to synthesizing benzhydryl-phenylureas through microwave-enhanced synthesis, demonstrating an unexpected rearrangement that facilitates access to substituted 1-benzhydryl-3-phenyl-ureas. This finding suggests a unique pathway for creating derivatives of 1-benzhydryl-3-(1H-indol-3-yl)urea under certain conditions (Muccioli et al., 2003).

- Research by Lakhdar et al. (2006) on the nucleophilic reactivities of indoles with benzhydryl cations in acetonitrile and/or dichloromethane sheds light on the reactivity parameters that characterize the nucleophilicity of indoles. This is pertinent to the synthesis and reactivity of this compound compounds (Lakhdar et al., 2006).

Anion Complexation and Sensor Development

- Dydio et al. (2011) discuss the anion complexation chemistry of amide- and urea-functionalized (benzo)pyrroles, highlighting the development of simple and neutral anion sensors. This review could guide the exploration of this compound's potential in anion recognition and sensing applications (Dydio et al., 2011).

Cleavage Reactions and Linker Optimization

- Yan et al. (2000) investigated the kinetics of cleavage reactions of resin-bound ureas, including those with benzhydryl and indole linkers, optimizing the conditions for milder cleavage. This could provide insights into the stability and cleavage efficiency of this compound derivatives in various chemical contexts (Yan et al., 2000).

Nonlinear Optical Materials

- Ye et al. (2005) describe the synthesis of second-order nonlinear optical materials through in situ hydrothermal ligand synthesis, involving benzo[e]indole among other compounds. This suggests that derivatives of this compound might hold potential for applications in nonlinear optics (Ye et al., 2005).

Catalysis and Heterocyclization

- Gimeno et al. (2010) demonstrate that NHC-stabilized gold(I) complexes catalyze the 6-exo-dig heterocyclization of 1-(o-ethynylaryl)ureas, leading to quinazolin-2-ones or indoles depending on the conditions. This highlights the catalytic potential of this compound in synthesizing heterocyclic compounds (Gimeno et al., 2010).

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the target.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1-benzhydryl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-22(24-20-15-23-19-14-8-7-13-18(19)20)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,23H,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGSGPXEKGTXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)

![2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2751926.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)

![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)